Ethyl 5,5,5-trifluoro-3-oxopentanoate

Description

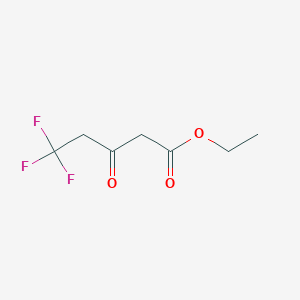

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,5,5-trifluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-2-13-6(12)3-5(11)4-7(8,9)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWAVAOXEHOQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560917 | |

| Record name | Ethyl 5,5,5-trifluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127146-29-6 | |

| Record name | Ethyl 5,5,5-trifluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5,5,5-trifluoro-3-oxopentanoate

CAS Number: 127146-29-6

This technical guide provides a comprehensive overview of Ethyl 5,5,5-trifluoro-3-oxopentanoate, a fluorinated β-keto ester of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its physicochemical properties, synthesis, applications, and safety considerations, adhering to a high standard of technical depth and data presentation.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol .[1] The presence of a trifluoromethyl group significantly influences its chemical reactivity and physical properties. A summary of its key physicochemical data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 127146-29-6 | |

| Molecular Formula | C₇H₉F₃O₃ | [1] |

| Molecular Weight | 198.14 g/mol | [1] |

| Boiling Point | 167.8 ± 35.0 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Physical Form | Liquid | |

| Purity | Typically ≥98% |

Synthesis of this compound

The primary synthetic route to this compound is the Claisen condensation .[2][3][4][5] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, ethyl trifluoroacetate serves as the acylating agent and ethyl acetate provides the enolate nucleophile.

A plausible reaction mechanism is as follows:

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate.

-

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.

Experimental Protocol: General Procedure for Claisen Condensation

The following is a generalized experimental protocol based on standard Claisen condensation procedures. Specific reaction conditions may require optimization.

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide and anhydrous ethanol.

-

Addition of Reactants: A mixture of ethyl acetate and ethyl trifluoroacetate is added dropwise to the stirred base solution at a controlled temperature (typically 0-10 °C).

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Applications in Drug Development and Agrochemicals

The incorporation of trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal chemistry and agrochemical design to enhance metabolic stability, binding affinity, and lipophilicity.[6][7][8][9] β-Keto esters are versatile synthetic intermediates due to their dual functionality, allowing for a wide range of chemical transformations.[10][11][12]

While specific drugs or agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key building block for various heterocyclic compounds with potential biological activity. For instance, β-keto esters are precursors to pyrazolones, which exhibit a broad spectrum of pharmacological activities.[12]

Spectroscopic Data

¹H NMR:

-

Ethyl group: A triplet corresponding to the methyl protons (~1.3 ppm) and a quartet for the methylene protons (~4.2 ppm).

-

Methylene groups: Two distinct signals for the two methylene groups between the carbonyls and the trifluoromethyl group, likely appearing as singlets or multiplets in the range of 2.5-3.5 ppm.

¹³C NMR:

-

Carbonyl carbons: Two signals in the downfield region, one for the ester carbonyl (~160-170 ppm) and one for the ketone carbonyl (~190-200 ppm).

-

Trifluoromethyl carbon: A quartet due to C-F coupling.

-

Ethyl group carbons: Two signals for the methyl and methylene carbons.

-

Methylene carbons: Signals for the two methylene groups in the main chain.

¹⁹F NMR:

-

A single signal, likely a singlet or a triplet (due to coupling with adjacent methylene protons), characteristic of a CF₃ group.

Mass Spectrometry (GC-MS):

-

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group (-OEt) and cleavage at the carbonyl groups.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not widely available, related compounds with similar functional groups suggest the following potential hazards and handling recommendations:

-

Hazards: May be combustible. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This technical guide is for informational purposes only and is intended for use by qualified professionals. The information provided is based on available data and chemical principles, but no warranty is expressed or implied regarding its accuracy or completeness. Users should conduct their own investigations and follow all applicable safety guidelines.

References

- 1. This compound - CAS:127146-29-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of Ethyl 5,5,5-trifluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of Ethyl 5,5,5-trifluoro-3-oxopentanoate (CAS No. 127146-29-6). The information is presented to support research and development activities where this compound is utilized.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 5,5,5-Trifluoro-3-oxo-pentanoic acid ethyl ester

-

CAS Number: 127146-29-6

-

Molecular Formula: C₇H₉F₃O₃[1]

-

Molecular Weight: 198.14 g/mol [1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that experimentally determined values for some properties of this specific compound are not widely published. In such cases, predicted values or data from structurally similar compounds are provided for guidance.

| Property | Value | Source |

| Molecular Formula | C₇H₉F₃O₃ | [1] |

| Molecular Weight | 198.14 g/mol | [1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Flash Point | Not available | - |

Note: There is limited information available for the physical properties of this compound. Some databases provide predicted values for related compounds, but experimental data for this specific molecule is scarce.

For comparison, the related compound Ethyl 5,5,5-trifluoro-4-oxopentanoate (CAS No. 70961-05-6) has a reported boiling point of 185°C, a density of 1.230 g/cm³, and a flash point of 64°C[2]. Another related compound, Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS No. 893643-18-0), has a predicted boiling point of 198.1±35.0 °C at 760 mmHg and a predicted density of 1.3±0.1 g/cm³[3].

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for determining key physical properties of liquid organic compounds are described below.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.

-

Apparatus: A Thiele tube, heating oil (e.g., mineral oil), a thermometer, a small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the sample liquid (a few milliliters) is placed in the small test tube.

-

The sealed capillary tube is placed in the test tube with its open end downwards.

-

The test tube is attached to the thermometer and immersed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the oil bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

3.2. Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore), an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., distilled water).

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Logical Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a novel or uncharacterized chemical compound.

Caption: General workflow for the characterization of a chemical compound.

References

Technical Guide: Physicochemical Properties of Ethyl 5,5,5-trifluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of Ethyl 5,5,5-trifluoro-3-oxopentanoate (CAS Number: 127146-29-6). Due to the limited availability of experimental data for this specific compound, this guide also includes standardized experimental protocols for determining key physical constants.

Core Physicochemical Data

The available quantitative data for this compound is summarized in the table below.

| Property | Value | Notes |

| Boiling Point | 167.8 ± 35.0 °C | at 760 mmHg |

| Density | Data not available | See Experimental Protocol below |

| Molecular Formula | C₇H₉F₃O₃ | |

| Molecular Weight | 198.14 g/mol |

Experimental Protocols

Detailed methodologies for the determination of boiling point and density are provided below. These are generalized protocols applicable to organic liquids like this compound.

Determination of Boiling Point using the Thiele Tube Method

This micro-boiling point determination method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (appropriate range)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Heat-resistant rubber band or thread

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating fluid

Procedure:

-

Place a small amount of the liquid sample (approximately 0.5 mL) into the small test tube.

-

Insert the capillary tube, sealed end up, into the liquid in the test tube.

-

Attach the test tube to the thermometer using the rubber band, ensuring the bulb of the thermometer is level with the sample.

-

Clamp the Thiele tube and fill it with mineral oil to a level just above the side-arm.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat source.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[1][2]

Determination of Density using a Pycnometer

A pycnometer is used for precise measurement of liquid density.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₀).

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it. Record the mass (m₁).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

Wipe the exterior dry and weigh the pycnometer filled with the reference liquid. Record the mass (m₂).

-

The density of the sample liquid (ρₛ) can be calculated using the following formula: ρₛ = [(m₁ - m₀) / (m₂ - m₀)] * ρᵣ where ρᵣ is the density of the reference liquid at the experimental temperature.[3][4]

Chemical Synthesis Pathway

While specific reaction pathways for drug development involving this compound are not widely documented, a common synthetic route to produce β-keto esters involves the Claisen condensation reaction. The following diagram illustrates a generalized Claisen condensation for the synthesis of a β-keto ester.

Caption: Generalized Claisen condensation for the synthesis of this compound.

References

An In-Depth Technical Guide on Ethyl 5,5,5-trifluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for Ethyl 5,5,5-trifluoro-3-oxopentanoate, a key fluorinated building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C7H9F3O3[1] |

| Molecular Weight | 198.14 g/mol [2] |

| Molar Mass | 198.139 g/mol [1] |

Molecular Structure

The structural arrangement of atoms in this compound is depicted below. The diagram highlights the ethyl ester group, the ketone at the C3 position, and the terminal trifluoromethyl group, which are key features for its reactivity and utility in organic synthesis.

Caption: Chemical structure of this compound.

This document is intended for informational purposes for qualified professionals and is not a substitute for rigorous experimental validation.

References

Ethyl 5,5,5-trifluoro-3-oxopentanoate IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5,5,5-trifluoro-3-oxopentanoate, a fluorinated β-keto ester of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, structure, and key data, alongside a plausible experimental protocol for its synthesis and its potential applications in chemical reactions.

Chemical Identity and Structure

This compound is a specialty chemical building block. The presence of a trifluoromethyl group can impart unique properties to molecules synthesized from this intermediate, such as increased metabolic stability and binding affinity in drug candidates.

IUPAC Name: 5,5,5-Trifluoro-3-oxo-pentanoic acid ethyl ester[1]

Synonyms: this compound, Pentanoic acid, 5,5,5-trifluoro-3-oxo-, ethyl ester[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not widely available in the public domain. The following table summarizes the known information and provides context with data from isomeric compounds.

| Property | Value | Notes |

| Molecular Formula | C₇H₉F₃O₃ | [1] |

| Molecular Weight | 198.14 g/mol | [1] |

| CAS Number | 127146-29-6 | [1] |

| Boiling Point | Data not available | For comparison, the isomer ethyl 5,5,5-trifluoro-4-oxopentanoate has a boiling point of 185 °C. |

| Density | Data not available | For comparison, the isomer ethyl 5,5,5-trifluoro-4-oxopentanoate has a density of 1.230 g/cm³. |

| Melting Point | Data not available | |

| ¹H NMR | Data not available | A commercial supplier suggests NMR data is available upon request.[1] |

| ¹³C NMR | Data not available | |

| ¹⁹F NMR | Data not available | |

| IR Spectrum | Data not available |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl propionate. This reaction is typically promoted by a strong base, such as sodium ethoxide or sodium metal. The use of sodium metal has been reported for similar condensations and may offer advantages in certain cases.

Reaction:

CF₃COOCH₂CH₃ + CH₃CH₂COOCH₂CH₃ --(Base)--> CF₃CH₂COCH(CH₃)COOCH₂CH₃ + CH₃CH₂OH

Materials:

-

Ethyl trifluoroacetate

-

Ethyl propionate

-

Sodium metal (or Sodium ethoxide)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether and clean sodium metal pieces.

-

From the dropping funnel, add a small amount of absolute ethanol to initiate the reaction to form sodium ethoxide in situ.

-

Once the reaction begins, a mixture of ethyl trifluoroacetate and ethyl propionate is added dropwise at a rate that maintains a gentle reflux. An excess of the non-fluorinated ester is often used to minimize self-condensation.

-

After the addition is complete, the reaction mixture is refluxed for several hours until the sodium is consumed.

-

The reaction mixture is then cooled in an ice bath, and the excess unreacted sodium is destroyed carefully with ethanol.

-

The mixture is then acidified with dilute hydrochloric acid.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is then purified by vacuum distillation.

Note: The yield for the condensation of ethyl trifluoroacetate and ethyl propionate using sodium has been reported to be modest (around 34%).

Chemical Reactivity and Applications

As a β-keto ester, this compound is a versatile intermediate in organic synthesis. Its reactivity is centered around the acidic α-proton and the two carbonyl groups.

It is expected to undergo reactions typical of β-keto esters, including:

-

Alkylation and Acylation: The methylene group between the two carbonyls is readily deprotonated to form a nucleophilic enolate, which can be alkylated or acylated.

-

Multicomponent Reactions: β-keto esters are key components in various multicomponent reactions for the synthesis of heterocyclic compounds. Examples include the Hantzsch pyridine synthesis and the Biginelli reaction for the synthesis of dihydropyrimidines. The use of fluorinated building blocks like this can lead to novel heterocyclic structures with potential biological activity.

-

Knorr Pyrrole Synthesis: Reaction with an α-amino ketone would be expected to yield a substituted pyrrole.

-

Japp-Klingemann Reaction: Reaction with a diazonium salt can be used to synthesize hydrazones, which can be further converted to indoles or pyrazoles.

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship in Reactivity

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5,5,5-trifluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 5,5,5-trifluoro-3-oxopentanoate. Due to the limited availability of publicly accessible, fully assigned experimental spectra for this specific compound, this guide leverages data from structurally similar compounds, namely ethyl 4,4,4-trifluoroacetoacetate, and established principles of NMR spectroscopy to present a predicted spectrum. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Keto-Enol Tautomerism

A key feature of β-keto esters like this compound is their existence as an equilibrium mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as solvent polarity, temperature, and concentration. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to significantly favor the enol form due to the formation of a stable, intramolecularly hydrogen-bonded six-membered ring. The ¹H NMR spectrum will, therefore, exhibit distinct sets of signals for both the keto and enol forms, with the relative integration of these signals reflecting the equilibrium position.

Caption: Keto-enol tautomerism of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for the keto and enol forms of this compound in a non-polar deuterated solvent like CDCl₃. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Assignment | Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Keto Form | |||||

| Ethyl CH₃ | a | 1.28 | Triplet (t) | Jab ≈ 7.1 | 3H |

| Ethyl CH₂ | b | 4.22 | Quartet (q) | Jab ≈ 7.1 | 2H |

| C2-CH₂ | c | 3.65 | Singlet (s) | - | 2H |

| C4-CH₂ | d | 3.20 | Quartet (q) | JHF ≈ 10 | 2H |

| Enol Form | |||||

| Ethyl CH₃ | a' | 1.30 | Triplet (t) | Ja'b' ≈ 7.1 | 3H |

| Ethyl CH₂ | b' | 4.25 | Quartet (q) | Ja'b' ≈ 7.1 | 2H |

| C2-CH | c' | 5.85 | Singlet (s) | - | 1H |

| Enol OH | d' | ~12.5 | Broad Singlet (br s) | - | 1H |

Signal Assignment and Interpretation

-

Ethyl Group (a, b, a', b'): The ethyl ester protons will appear as a triplet for the methyl group and a quartet for the methylene group in both tautomers. The chemical shifts are expected to be similar for both forms.

-

Methylene Protons (c) of Keto Form: The protons on the carbon alpha to the ester carbonyl (C2) in the keto form are expected to appear as a singlet around 3.65 ppm.

-

Methylene Protons (d) of Keto Form: The protons on the carbon adjacent to the trifluoromethyl ketone (C4) in the keto form will be shifted downfield due to the electron-withdrawing effect of the CF₃ group and will appear as a quartet due to coupling with the fluorine atoms (JHF).

-

Vinylic Proton (c') of Enol Form: The vinylic proton in the enol form is highly deshielded and is expected to appear as a singlet around 5.85 ppm.

-

Enolic Proton (d') of Enol Form: The enolic hydroxyl proton is involved in a strong intramolecular hydrogen bond, leading to a significant downfield shift, typically observed as a broad singlet around 12.5 ppm.

Caption: General experimental workflow for ¹H NMR spectroscopy.

Experimental Protocol

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

3. Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 14 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Ensure a sufficient relaxation delay between scans (e.g., 5 seconds) for accurate integration.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all the signals corresponding to the sample.

5. Analysis:

-

Assign the peaks in the spectrum to the corresponding protons in the keto and enol forms of this compound.

-

Determine the relative amounts of the keto and enol tautomers by comparing the integration values of their respective characteristic signals.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. Experimental verification is recommended to confirm the predicted spectral data.

An In-depth Technical Guide to the 13C NMR Spectral Data of Trifluoromethyl β-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data of trifluoromethyl β-ketoesters. These compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. This document offers a detailed summary of their 13C NMR characteristics, experimental protocols for their synthesis and spectral acquisition, and a discussion of the key factors influencing their NMR spectra.

Introduction

Trifluoromethyl β-ketoesters are valuable building blocks in organic synthesis, prized for their ability to introduce the trifluoromethyl (CF3) group into larger molecules. The strong electron-withdrawing nature of the CF3 group significantly influences the chemical and physical properties of the parent molecule, often enhancing metabolic stability, lipophilicity, and binding affinity. A thorough understanding of their structural features is paramount, and 13C NMR spectroscopy is a powerful tool for this purpose. This guide will delve into the intricacies of the 13C NMR spectra of these compounds, with a focus on chemical shifts (δ) and carbon-fluorine coupling constants (JCF).

13C NMR Spectral Data of Trifluoromethyl β-Ketoesters

The 13C NMR spectra of trifluoromethyl β-ketoesters are characterized by several key features, most notably the significant coupling between the carbon nuclei and the fluorine atoms of the trifluoromethyl group. This results in the splitting of carbon signals into quartets, a signature of the CF3 group. The chemical shifts of the carbonyl carbons, the α-carbon, and the carbons of the ester group are also influenced by the electron-withdrawing CF3 group.

One of the critical aspects of the chemistry of β-ketoesters is their existence as a mixture of keto and enol tautomers in solution. This tautomerism is readily observable by 13C NMR spectroscopy, with distinct sets of signals for each form. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the nature of the substituents.

Data Summary

The following tables summarize the 13C NMR spectral data for a selection of trifluoromethyl β-ketoesters. The data is presented for both the keto and enol forms where applicable, and includes chemical shifts (δ) in parts per million (ppm) and 13C-19F coupling constants (J) in Hertz (Hz).

Table 1: 13C NMR Spectral Data of Ethyl 4,4,4-trifluoroacetoacetate

| Carbon Atom | Keto Form δ (ppm) | Keto Form JCF (Hz) | Enol Form δ (ppm) | Enol Form JCF (Hz) |

| C=O (ester) | 167.1 | - | 170.5 | - |

| C=O (keto) | 190.5 | q, 2JCF = 35.5 | - | - |

| CF3 | 116.5 | q, 1JCF = 291.0 | 117.8 | q, 1JCF = 289.0 |

| CH2 | 49.5 | - | 84.5 | - |

| OCH2CH3 | 62.5 | - | 61.8 | - |

| OCH2CH3 | 13.9 | - | 13.8 | - |

Solvent: CDCl3

Table 2: 13C NMR Spectral Data of Methyl 4,4,4-trifluoroacetoacetate

| Carbon Atom | Keto Form δ (ppm) | Keto Form JCF (Hz) | Enol Form δ (ppm) | Enol Form JCF (Hz) |

| C=O (ester) | 167.5 | - | 171.0 | - |

| C=O (keto) | 190.3 | q, 2JCF = 35.4 | - | - |

| CF3 | 116.6 | q, 1JCF = 291.2 | 117.9 | q, 1JCF = 289.1 |

| CH2 | 49.3 | - | 84.3 | - |

| OCH3 | 52.8 | - | 52.2 | - |

Solvent: CDCl3

Table 3: 13C NMR Spectral Data of tert-Butyl 4,4,4-trifluoroacetoacetate

| Carbon Atom | Keto Form δ (ppm) | Keto Form JCF (Hz) | Enol Form δ (ppm) | Enol Form JCF (Hz) |

| C=O (ester) | 166.2 | - | 169.5 | - |

| C=O (keto) | 190.8 | q, 2JCF = 35.6 | - | - |

| CF3 | 116.4 | q, 1JCF = 290.8 | 117.7 | q, 1JCF = 288.9 |

| CH2 | 50.1 | - | 85.1 | - |

| OC(CH3)3 | 82.5 | - | 81.8 | - |

| OC(CH3)3 | 27.9 | - | 27.8 | - |

Solvent: CDCl3

Experimental Protocols

Synthesis of Trifluoromethyl β-Ketoesters

A common method for the synthesis of trifluoromethyl β-ketoesters is the Claisen condensation of an appropriate ester with ethyl trifluoroacetate.

General Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C is added a mixture of the corresponding ester (1.0 equivalent) and ethyl trifluoroacetate (1.0 equivalent) dropwise.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of dilute hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethyl β-ketoester.

13C NMR Spectral Acquisition

Acquiring high-quality 13C NMR spectra of fluorinated compounds requires consideration of the large 13C-19F coupling constants and the potential for long relaxation times of the fluorinated carbons.

Typical Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Solvent: Deuterated chloroform (CDCl3) is a common solvent. Other deuterated solvents such as acetone-d6 or DMSO-d6 can also be used depending on the solubility of the compound.

-

Concentration: A sample concentration of 20-50 mg in 0.5-0.7 mL of solvent is typically sufficient.

-

Pulse Program: A standard proton-decoupled 13C NMR pulse sequence is generally used.

-

Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially the quaternary carbons and the carbon of the CF3 group.

-

Number of Scans: The number of scans will depend on the sample concentration and can range from a few hundred to several thousand to achieve a good signal-to-noise ratio.

-

Decoupling: Proton broadband decoupling is employed to simplify the spectrum by removing 1H-13C couplings. For unambiguous assignment and to simplify the quartets from the CF3 group, 19F decoupling can also be employed if the spectrometer is equipped with this capability.

Visualization of Concepts

The following diagrams illustrate key concepts and workflows related to the analysis of trifluoromethyl β-ketoesters.

Conclusion

The 13C NMR spectral data of trifluoromethyl β-ketoesters provide invaluable information for their structural characterization. The key spectral features, including the characteristic quartet for the CF3 carbon and the distinct signals for the keto and enol tautomers, allow for unambiguous identification and analysis. By understanding the principles outlined in this guide and utilizing the provided data and experimental protocols, researchers, scientists, and drug development professionals can effectively employ 13C NMR spectroscopy in their work with these important fluorinated compounds.

An In-depth Guide to the Infrared Spectrum of Ethyl 5,5,5-trifluoro-3-oxopentanoate

This technical guide provides a detailed interpretation of the Fourier-transform infrared (FTIR) spectrum of ethyl 5,5,5-trifluoro-3-oxopentanoate. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and visually maps the molecule's functional groups to their spectral regions.

Molecular Structure and Functional Groups

This compound (CAS: 127146-29-6) is a β-keto ester featuring several key functional groups that give rise to a characteristic infrared spectrum. The primary functionalities include a ketone, an ester, a trifluoromethyl group, and aliphatic carbon-hydrogen bonds. Understanding the vibrational modes of these groups is essential for structural confirmation and purity assessment.

Structure: CF₃-C(=O)-CH₂-C(=O)-O-CH₂-CH₃

Predicted Infrared Absorption Data

While an experimental spectrum is definitive, the expected absorption bands for this compound can be predicted based on the analysis of its constituent functional groups. The electron-withdrawing nature of the trifluoromethyl group is expected to induce a significant shift in the adjacent ketone carbonyl stretching frequency.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group |

| 2990 - 2850 | Medium - Weak | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1765 | Strong | C=O Stretch | Ketone (α to CF₃) |

| ~1740 | Strong | C=O Stretch | Ester |

| 1470 - 1420 | Variable | C-H Bend (Scissoring) | Methylene (-CH₂-) |

| 1390 - 1370 | Variable | C-H Bend (Symmetric) | Methyl (-CH₃) |

| 1300 - 1000 | Very Strong, Multiple Bands | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1250 - 1150 | Strong | C-O Stretch (Asymmetric) | Ester (-C-O-C-) |

Interpretation of Key Spectral Features

-

C-H Stretching Region (2990 - 2850 cm⁻¹) : The peaks in this region are attributed to the stretching vibrations of the carbon-hydrogen bonds in the ethyl and methylene groups. These are typically of weak to medium intensity.

-

Carbonyl (C=O) Region (1770 - 1730 cm⁻¹) : This is the most diagnostic region for this molecule. Two distinct, strong absorption bands are expected:

-

Ketone C=O (~1765 cm⁻¹) : Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹. However, the presence of the highly electronegative trifluoromethyl group directly adjacent to the ketone will cause a significant inductive effect (I-effect), withdrawing electron density from the carbonyl bond. This strengthens and shortens the C=O bond, shifting its stretching frequency to a much higher wavenumber.

-

Ester C=O (~1740 cm⁻¹) : This peak appears in the standard region for saturated aliphatic esters (1750-1735 cm⁻¹) and is expected to be a very strong absorption.[1]

-

-

C-F Stretching Region (1300 - 1000 cm⁻¹) : The carbon-fluorine bonds of the trifluoromethyl group will produce multiple, very strong, and complex absorption bands in this part of the fingerprint region. The intensity and complexity of these peaks are a clear indicator of a polyfluorinated aliphatic group.

-

Ester C-O Stretching Region (1250 - 1150 cm⁻¹) : The spectrum will show a strong band corresponding to the asymmetric C-O-C stretching of the ester group. This peak is another key identifier for the ester functionality.

Logical Relationship of Structure to IR Peaks

The following diagram illustrates the direct correlation between the functional groups within this compound and their characteristic absorption regions in an infrared spectrum.

Caption: Correlation of molecular structure to IR spectral regions.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the acquisition of an infrared spectrum for a liquid sample such as this compound using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is a common technique that enables the analysis of liquid or solid samples with minimal preparation.[1]

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with an ATR accessory (typically with a diamond or zinc selenide crystal).

-

Sample: this compound.

-

Solvent for cleaning: Isopropanol or acetone.

-

Lint-free laboratory wipes.

-

Personal Protective Equipment (PPE): Safety glasses, gloves.

Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Confirm the ATR accessory is properly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or acetone to remove any residual contaminants. Allow the solvent to fully evaporate.

-

Initiate the "Collect Background" or "Scan Background" function in the instrument's software.

-

The spectrometer will perform a scan of the empty ATR crystal. This spectrum of the ambient environment (air, CO₂, water vapor) is stored and will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a pipette, place a small drop (typically 1-2 drops) of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid film.

-

-

Sample Spectrum Acquisition:

-

Initiate the "Collect Sample" or "Scan Sample" function in the software.

-

The instrument will irradiate the sample with infrared light and record the resulting spectrum. For a good signal-to-noise ratio, typically 16 to 32 scans are co-added. The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Data Analysis:

-

Process the collected spectrum using the instrument software. Use the peak-picking tool to identify the exact wavenumbers of the major absorption bands.

-

Compare the obtained peak positions with the expected values in the data table for structural verification.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the sample from the ATR crystal surface using a lint-free wipe and an appropriate solvent (isopropanol or acetone).

-

Perform a final wipe with a clean, dry cloth to ensure the crystal is ready for the next user.

-

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 5,5,5-trifluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 5,5,5-trifluoro-3-oxopentanoate. An understanding of the fragmentation behavior of this molecule is essential for its identification and characterization in various research and development applications, including chemical synthesis, metabolism studies, and quality control. This document outlines the principal fragmentation pathways, a summary of expected quantitative data, and a comprehensive experimental protocol for analysis.

This compound (C7H9F3O3, Molecular Weight: 198.14 g/mol ) is a fluorinated β-keto ester. Its structure contains key functional groups that dictate its fragmentation pattern under mass spectrometry conditions: a trifluoroethyl ketone and an ethyl ester. Electron ionization (EI) is a hard ionization technique that induces reproducible fragmentation, making it well-suited for structural elucidation and library matching.

Predicted Fragmentation Pathways

The mass spectral fragmentation of β-keto esters is generally dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[1] For this compound, the initial ionization event will produce a molecular ion ([M]•+). This molecular ion is then expected to undergo several key fragmentation reactions:

-

Alpha-Cleavage: The bonds adjacent to the two carbonyl groups are susceptible to cleavage. This can lead to the loss of various radical species.

-

Cleavage between C4 and C5 results in the loss of a trifluoromethyl radical (•CF3), leading to an ion at m/z 129.

-

Cleavage between C2 and C3 can lead to the formation of the [CH2COOC2H5]+ ion (m/z 87) or the [CF3CH2CO]+ ion (m/z 97).

-

Cleavage adjacent to the ester carbonyl can result in the loss of the ethoxy radical (•OC2H5) to form an ion at m/z 153, or the loss of an ethyl radical (•C2H5) followed by CO2 to form other fragments.

-

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds containing a γ-hydrogen.[1] In this compound, a hydrogen atom from the ethyl group of the ester can be transferred to the keto-carbonyl oxygen, leading to the elimination of a neutral ethylene molecule and the formation of a radical cation at m/z 170.

The trifluoromethyl group is a strong electron-withdrawing group and will influence the charge distribution and stability of the resulting fragment ions, making cleavages that retain this group significant.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The m/z values are calculated based on the most common isotopes. The relative abundance is a qualitative prediction, as experimental data is not publicly available.

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 198 | [CF3CH2COCH2COOC2H5]•+ | Molecular Ion | Low |

| 170 | [CF3CH2COCH2COOH]•+ | McLafferty Rearrangement | Moderate |

| 153 | [CF3CH2COCH2CO]+ | α-cleavage (loss of •OC2H5) | Moderate to High |

| 129 | [CH2COCH2COOC2H5]+ | α-cleavage (loss of •CF3) | Moderate |

| 97 | [CF3CH2CO]+ | α-cleavage | High |

| 69 | [CF3]+ | α-cleavage | High (often a base peak for trifluoromethyl compounds) |

| 45 | [OC2H5]+ | α-cleavage | Moderate |

| 29 | [C2H5]+ | α-cleavage | Moderate |

Experimental Protocols

The following is a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

-

Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS System and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

3. Data Acquisition and Analysis:

-

Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra for confirmation.

Mandatory Visualization

Caption: Predicted fragmentation pathway of this compound.

Caption: General experimental workflow for GC-MS analysis.

References

Commercial Availability and Synthetic Utility of Ethyl 5,5,5-trifluoro-3-oxopentanoate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the availability and synthetic versatility of key building blocks are paramount to the success of discovery and development programs. Ethyl 5,5,5-trifluoro-3-oxopentanoate, a fluorinated β-ketoester, has emerged as a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability of this reagent, detailed experimental protocols for its utilization in the synthesis of biologically active molecules, and a discussion of its relevance in drug discovery.

Commercial Suppliers and Specifications

This compound (CAS Number: 127146-29-6) is commercially available from a number of chemical suppliers. The typical purity and physical form are suitable for a range of synthetic applications. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

| Supplier | Product Name | CAS Number | Purity | Physical Form |

| --INVALID-LINK-- | This compound | 127146-29-6 | ≥98% | Liquid |

| --INVALID-LINK-- | This compound | 127146-29-6 | ≥97% | Not Specified |

| --INVALID-LINK-- | This compound | 127146-29-6 | ≥98% | Liquid |

| --INVALID-LINK-- | This compound | 127146-29-6 | Not Specified | Not Specified |

| --INVALID-LINK-- | This compound | 127146-29-6 | Not Specified | Not Specified |

| --INVALID-LINK-- | 5,5,5-TRIFLUORO-3-OXO-PENTANOIC ACID ETHYL ESTER | 127146-29-6 | Not Specified | Not Specified |

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This method involves the base-mediated condensation of an ester with a ketone. In this case, ethyl trifluoroacetate is reacted with propanone (acetone) in the presence of a suitable base, such as sodium ethoxide.

General Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl trifluoroacetate

-

Propanone (Acetone)

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of ethyl trifluoroacetate and propanone is added dropwise to the cooled (0 °C) sodium ethoxide solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.

-

The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

Application in the Synthesis of Bioactive Pyrimidine Derivatives

This compound is a versatile building block for the synthesis of trifluoromethyl-containing pyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including kinase inhibitors.[1]

Experimental Protocol: Synthesis of Trifluoromethyl-Substituted Pyrimidines

This protocol is a representative example of a multi-step synthesis to generate a library of pyrimidine derivatives for biological screening.

Step 1: Synthesis of the Pyrimidine Core

-

To a solution of this compound in a suitable solvent (e.g., ethanol), add an equimolar amount of a guanidine salt (e.g., guanidine hydrochloride).

-

Add a base (e.g., sodium ethoxide) to the mixture and reflux for several hours.

-

After cooling, the reaction mixture is neutralized, and the product is isolated by filtration or extraction.

Step 2: Functionalization of the Pyrimidine Core

-

The synthesized pyrimidine core can be further functionalized through various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce diverse substituents.

Step 3: Amide Coupling

-

To a solution of the functionalized pyrimidine, an appropriate carboxylic acid, and a coupling agent (e.g., HATU or EDCI), add a base (e.g., DIPEA).

-

The reaction is stirred at room temperature until completion.

-

The final product is purified by column chromatography.

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of a library of pyrimidine derivatives from this compound and their subsequent biological evaluation.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 5,5,5-trifluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl 5,5,5-trifluoro-3-oxopentanoate (CAS No. 127146-29-6), a fluorinated organic compound. The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this chemical in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound and a related compound, ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, is provided in the table below. This data is essential for understanding the substance's behavior and potential hazards.

| Property | Value |

| Molecular Formula | C₇H₉F₃O₃[1][2] |

| Molecular Weight | 198.14 g/mol [1][2] |

| Physical Form | Liquid |

| Boiling Point | 198.1±35.0 °C at 760 mmHg (for ethyl 5,5,5-trifluoro-2,4-dioxopentanoate)[3] |

| Flash Point | 71.9±20.8 °C (for ethyl 5,5,5-trifluoro-2,4-dioxopentanoate)[3] |

| Density | 1.3±0.1 g/cm³ (for ethyl 5,5,5-trifluoro-2,4-dioxopentanoate)[3] |

| Vapor Pressure | 0.4±0.4 mmHg at 25°C (for ethyl 5,5,5-trifluoro-2,4-dioxopentanoate)[3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions[1] |

Hazard Identification and Classification

This compound and structurally similar compounds are associated with several hazards. The following table summarizes the GHS hazard statements for a related compound, ethyl 5,5,5-trifluoro-2,4-dioxopentanoate. Users should handle this compound with the assumption that it may present similar risks.

| Hazard Class | GHS Hazard Statement |

| Flammable Liquids | H227: Combustible liquid[4] |

| Acute Toxicity, Oral | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | H335: May cause respiratory irritation[4] |

Signal Word: Warning[5]

Hazard Pictogram:

-

GHS07: Exclamation Mark

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. The following PPE is recommended when handling this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

-

Skin and Body Protection: Wear a flame-retardant lab coat, and consider an impervious gown.[9][10] Nitrile or neoprene gloves are recommended for hand protection.[9] Always inspect gloves for integrity before use.[9] Closed-toe, chemical-resistant shoes should be worn to protect the feet.[9]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[9] If ventilation is inadequate or when handling the substance in a way that generates aerosols or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges should be used.[7][9]

Safe Handling and Storage

Handling:

-

Ensure adequate ventilation and work within a chemical fume hood.[8][9]

-

Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][8][11] Use non-sparking tools and take precautionary measures against static discharge.[7][9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8][9][11]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[7][9]

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Wash off with soap and plenty of water for at least 15 minutes.[7] If skin irritation persists, call a physician.[7]

-

Inhalation: Move the exposed person to fresh air at once.[12] If breathing has stopped or is difficult, give artificial respiration or oxygen.[11][12] Get medical attention if symptoms occur.[7]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Call a physician or poison control center immediately.[13]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel and ensure adequate ventilation.[14] Wear appropriate personal protective equipment as outlined in Section 3.1.[5] Remove all sources of ignition.[7]

-

Environmental Precautions: Prevent product from entering drains or surface water.[5]

-

Methods for Containment and Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9] Use spark-proof tools and explosion-proof equipment.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5] Water mist may be used to cool closed containers.[7]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[13] Containers may explode when heated.[13] Hazardous combustion products may include hydrogen fluoride, carbonyl fluoride, and carbon oxides.[14]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with federal, state, and local regulations.[11]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

References

- 1. This compound - CAS:127146-29-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS#:893643-18-0 | Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | Chemsrc [chemsrc.com]

- 4. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C7H7F3O4 | CID 19576760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. publications.ashp.org [publications.ashp.org]

- 11. fishersci.com [fishersci.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]

Methodological & Application

Application Notes: Synthesis of Ethyl 5,5,5-trifluoro-3-oxopentanoate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fluorinated organic molecules are of significant interest in drug development due to their unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. Ethyl 5,5,5-trifluoro-3-oxopentanoate is a β-keto ester containing a trifluoromethyl group, making it a versatile intermediate for synthesizing more complex fluorinated heterocyclic compounds and pharmacologically active agents. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that facilitates the synthesis of β-keto esters from two ester molecules.[1][2] This application note details a robust protocol for the synthesis of the target compound, providing researchers with a practical guide for laboratory-scale preparation.

Reaction Scheme

The synthesis proceeds via the base-mediated condensation of the enolate of ethyl acetate with ethyl 3,3,3-trifluoropropanoate. The trifluoromethyl group on the electrophilic ester enhances its reactivity towards nucleophilic attack. A full equivalent of base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting materials.[2][3]

Reaction: Ethyl 3,3,3-trifluoropropanoate + Ethyl Acetate → this compound

Base: Sodium Ethoxide (NaOEt)

Data Presentation: Reagents and Reaction Parameters

The following table summarizes the suggested quantities and parameters for a laboratory-scale synthesis. Conditions may require optimization for scale-up.

| Parameter | Value | Moles (approx.) | Notes |

| Reactants | |||

| Ethyl 3,3,3-trifluoropropanoate | 15.6 g (11.8 mL) | 0.10 mol | Limiting reagent. Must be anhydrous. |

| Ethyl Acetate | 10.6 g (11.8 mL) | 0.12 mol | Acts as both reactant and solvent. Must be anhydrous. |

| Base | |||

| Sodium Ethoxide (solid) | 7.5 g | 0.11 mol | Must be handled under inert, anhydrous conditions.[4] |

| Solvent | |||

| Anhydrous Tetrahydrofuran (THF) | 150 mL | - | Ensure solvent is thoroughly dried before use. |

| Reaction Conditions | |||

| Initial Temperature (Addition) | 0 °C | - | To control the initial exothermic reaction. |

| Reaction Temperature | Room Temperature (~25 °C) | - | Gentle heating (reflux) may be applied to increase rate. |

| Reaction Time | 12 - 16 hours | - | Monitor by TLC or GC for completion. |

| Work-up | |||

| Acidification Agent | 1 M Hydrochloric Acid (HCl) | As needed | To neutralize the base and protonate the product enolate. |

| Extraction Solvent | Diethyl Ether or Ethyl Acetate | ~3 x 100 mL | For isolation of the organic product. |

| Expected Product | |||

| Product Name | This compound | - | C₇H₉F₃O₃, MW: 198.14 g/mol .[5] |

| Theoretical Yield | 19.8 g | 0.10 mol | Actual yield will vary based on optimization. |

Experimental Protocol

1. Preparation of Apparatus:

-

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition.

-

All glassware must be flame-dried or oven-dried thoroughly before use to ensure anhydrous conditions.

-

Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

2. Reaction Setup:

-

To the reaction flask, add solid sodium ethoxide (7.5 g, 0.11 mol) under a stream of inert gas.

-

Add anhydrous tetrahydrofuran (150 mL) to the flask via cannula or syringe.

-

Cool the resulting suspension to 0 °C using an ice-water bath.

3. Addition of Reagents:

-

In a separate dry flask, prepare a mixture of ethyl 3,3,3-trifluoropropanoate (15.6 g, 0.10 mol) and ethyl acetate (10.6 g, 0.12 mol).

-

Using a syringe, add this ester mixture dropwise to the stirred sodium ethoxide suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

4. Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Stir the mixture vigorously for 12-16 hours at room temperature. The reaction progress can be monitored by taking small aliquots, quenching them with dilute acid, extracting, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

5. Work-up and Isolation:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6). This step is exothermic and may produce gas.

-

Transfer the mixture to a separatory funnel. Add deionized water (100 mL) and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

6. Purification:

-

The crude product, obtained as an oil, can be purified by vacuum distillation to yield pure this compound.

7. Safety Precautions:

-

Work in a well-ventilated fume hood at all times.

-

Sodium ethoxide is a strong base, corrosive, and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Anhydrous solvents like THF can form explosive peroxides and must be handled with care.

-

The quenching process with acid is exothermic and should be performed slowly and with cooling.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Use of Ethyl 5,5,5-trifluoro-3-oxopentanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of ethyl 5,5,5-trifluoro-3-oxopentanoate and its close structural analog, ethyl 4,4,4-trifluoro-3-oxobutanoate, as versatile building blocks in the synthesis of trifluoromethyl-containing heterocyclic compounds. The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines key synthetic methodologies, presents detailed experimental protocols, and summarizes quantitative data for the preparation of various heterocyclic scaffolds, including pyrazoles, pyrimidines, and pyridines.

The trifluoromethylated heterocycles derived from these precursors are of significant interest in drug discovery and agrochemical research. For instance, trifluoromethyl-substituted pyrazoles are core structures in numerous pharmaceuticals and agrochemicals.[1] Similarly, trifluoromethylated pyrimidines are investigated for their potential as antitumor, antiviral, and anti-inflammatory agents.[2]

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Experimental Protocol: Synthesis of Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This protocol is adapted from a procedure using a closely related trifluoromethyl-containing building block.[1]

Materials:

-

(3,5-dichlorophenyl)hydrazine

-

(E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate (as a proxy for a derivative of this compound)

-

Ethanol

-

Ethyl acetate

-

Sodium sulfate

-

Water

Procedure:

-

To a suitable reaction vessel, add (3,5-dichlorophenyl)hydrazine and (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate in ethanol.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product as a light-yellow solid.

-

Add water to the solid residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the desired ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[1]

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

| (3,5-dichlorophenyl)hydrazine | (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | Ethanol | 80 (reflux) | 85 | [1] |

Reaction Workflow

Caption: Workflow for the synthesis of trifluoromethyl-substituted pyrazoles.

Synthesis of Trifluoromethyl-Substituted Pyrimidines via the Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea.[3][4] This methodology can be adapted for the synthesis of 4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones using ethyl 4,4,4-trifluoro-3-oxobutanoate, a close analog of this compound.[2]

Experimental Protocol: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones

This protocol is based on the Biginelli reaction using ethyl trifluoroacetoacetate.[2]

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Urea or Thiourea

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

In a round-bottom flask, prepare a mixture of the aldehyde (1 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).

-

Add a catalytic amount of hydrochloric acid to the mixture.

-

Heat the reaction mixture at reflux and monitor its progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data for Biginelli-type Reactions:

| Aldehyde | β-Ketoester Analog | Amide | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | High | [4] |

| Various Aryl Aldehydes | Ethyl acetoacetate | Urea/Thiourea | DIPEAc | Solvent-free | High | [5] |

| Various Aldehydes | Various β-ketoesters | Urea | I2 | MeCN | Reasonable | [6] |

Note: The yields are generally high for the Biginelli reaction, though specific yields for the reaction with this compound would require experimental determination.

Biginelli Reaction Workflow

Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.

Synthesis of Trifluoromethyl-Substituted Pyridines

The construction of a pyridine ring from a trifluoromethyl-containing building block is a common strategy for synthesizing trifluoromethylpyridines (TFMPs).[7] Ethyl 4,4,4-trifluoro-3-oxobutanoate is a key building block in the synthesis of several agrochemicals.[7] For instance, the synthesis of dithiopyr and thiazopyr starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate.[7]

Conceptual Protocol: Cyclocondensation for Pyridine Synthesis

A general procedure for the synthesis of trifluoromethyl-pyridones involves the cyclocondensation of a trifluoromethyl β-ketoester with a suitable nitrogen-containing component.

Materials:

-

This compound

-

Enamine or other suitable precursor

-

Ammonia source (e.g., ammonium acetate)

-

Solvent (e.g., ethanol, acetic acid)

General Procedure:

-

Combine this compound with an appropriate enamine or a compound capable of forming an enamine in situ, along with a source of ammonia.

-

Heat the mixture in a suitable solvent under reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and isolate the crude product.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data for Pyridine Synthesis:

| Trifluoromethyl Building Block | Co-reactant | Product Class | Application | Reference |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal | Tetrahydro-2H-pyran intermediate | Agrochemicals (Dithiopyr, Thiazopyr) | [7] |

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Various | 6-(trifluoromethyl)pyridin-2(1H)-one | Agrochemical Intermediate | [7] |

Pyridine Synthesis Workflow

Caption: General workflow for trifluoromethyl-pyridine synthesis.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

- 1. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 3. jk-sci.com [jk-sci.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Trifluoromethyl-Substituted Pyrimidines from β-Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Introduction